N-Desethyl otenabant
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Overview
Description
N-Desethyl otenabant is a derivative of otenabant, a compound known for its potent and selective antagonistic effects on the cannabinoid receptor CB1. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders .
Preparation Methods
The synthesis of N-Desethyl otenabant involves several steps, starting from the parent compound otenabant. The primary synthetic route includes the N-dealkylation of otenabant to remove the ethyl group, resulting in this compound. This reaction typically requires specific reagents and conditions, such as the use of strong acids or bases under controlled temperatures .
Chemical Reactions Analysis
N-Desethyl otenabant undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Desethyl otenabant has been explored in various scientific research fields:
Chemistry: It serves as a model compound for studying the behavior of cannabinoid receptor antagonists.
Biology: Research has focused on its effects on cellular signaling pathways.
Medicine: Its potential in treating obesity and metabolic disorders has been a significant area of investigation.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
N-Desethyl otenabant exerts its effects by antagonizing the cannabinoid receptor CB1. This interaction inhibits the receptor’s activity, leading to changes in glucose metabolism and appetite regulation. The molecular targets and pathways involved include the inhibition of endocannabinoid signaling, which plays a crucial role in energy balance and metabolic processes .
Comparison with Similar Compounds
N-Desethyl otenabant is compared with other similar compounds, such as:
Otenabant: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
N-Desethyl isotonitazene: Another derivative with potent opioid effects.
Etonitazene: A related compound with similar structural features but different pharmacological effects.
The uniqueness of this compound lies in its selective antagonism of the CB1 receptor, making it a valuable compound for therapeutic research .
Properties
CAS No. |
686344-31-0 |
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Molecular Formula |
C23H21Cl2N7O |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
4-amino-1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H21Cl2N7O/c24-14-5-7-15(8-6-14)32-19(16-3-1-2-4-17(16)25)30-18-20(28-13-29-21(18)32)31-11-9-23(27,10-12-31)22(26)33/h1-8,13H,9-12,27H2,(H2,26,33) |
InChI Key |
YBQGLTGAHBCMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)N)N)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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